

# Ido-IN-15: A Potent Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Ido-IN-15 |           |
| Cat. No.:            | B13915228 | Get Quote |

**Ido-IN-15** is a highly potent small molecule inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a critical role in tumor immune evasion. With its sub-nanomolar efficacy, **Ido-IN-15** presents a significant tool for researchers in oncology and immunology investigating the therapeutic potential of targeting the IDO1 pathway. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **Ido-IN-15**, intended for researchers, scientists, and professionals in drug development.

## **Chemical Structure and Properties**

**Ido-IN-15** is characterized by the following molecular formula and properties. While a specific IUPAC name is not publicly available, its fundamental properties are detailed below.

| Property          | Value        | Reference |
|-------------------|--------------|-----------|
| Molecular Formula | C29H39N5O4   | [1]       |
| Molecular Weight  | 521.65 g/mol | [1][2]    |
| CAS Number        | 2433886-87-2 | [1]       |

Storage and Stability: **Ido-IN-15** should be stored as a powder at -20°C for up to two years. In DMSO, it is stable for two weeks at 4°C and for six months at -80°C.[1]

## **Mechanism of Action and Biological Activity**







**Ido-IN-15** is an inhibitor of IDO1, a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway.[3][4] In the context of cancer, the expression of IDO1 by tumor cells and immune cells in the tumor microenvironment leads to the depletion of tryptophan and the accumulation of kynurenine and its derivatives.[3][5] These metabolic changes suppress the proliferation and function of effector T cells and natural killer (NK) cells, while promoting the generation and activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby fostering an immunosuppressive environment that allows tumors to evade immune destruction. [3][5]

By inhibiting IDO1, **Ido-IN-15** blocks the degradation of tryptophan, thus restoring local tryptophan levels and preventing the production of immunosuppressive kynurenine metabolites. This can lead to the reactivation of anti-tumor immune responses.

## **IDO1** Signaling Pathway and Point of Inhibition





Click to download full resolution via product page

Caption: IDO1 pathway and inhibition by Ido-IN-15.

## **In Vitro Activity**



Ido-IN-15 has demonstrated exceptional potency in enzymatic assays.

| Target | IC50      | Reference |
|--------|-----------|-----------|
| IDO1   | < 0.51 nM | [1][2]    |

## **Experimental Protocols**

The following provides a detailed methodology for a key experiment to determine the inhibitory activity of compounds like **Ido-IN-15** on the IDO1 enzyme.

## **In Vitro IDO1 Inhibition Assay**

This protocol is a representative method for determining the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human IDO1.

Objective: To quantify the potency of **Ido-IN-15** in inhibiting the enzymatic activity of IDO1.

#### Materials:

- · Recombinant human IDO1 enzyme
- L-Tryptophan (substrate)
- Methylene blue (cofactor)
- Ascorbic acid (reductant)
- Catalase
- Assay buffer (e.g., potassium phosphate buffer, pH 6.5)
- Test compound (Ido-IN-15) dissolved in DMSO
- 96-well microplate
- Plate reader capable of measuring absorbance at 321 nm



#### **Experimental Workflow:**



Click to download full resolution via product page



Caption: Workflow for an in vitro IDO1 inhibition assay.

#### Procedure:

- Compound Preparation: Prepare a serial dilution of Ido-IN-15 in DMSO. Further dilute these solutions in the assay buffer.
- Reaction Setup: In a 96-well plate, add the diluted Ido-IN-15 solutions. Include wells for a
  positive control (no inhibitor) and a negative control (no enzyme).
- Reaction Mixture: Prepare a master mix containing L-tryptophan, methylene blue, ascorbic acid, and catalase in the assay buffer. Add this mixture to all wells.
- Enzyme Addition: Initiate the enzymatic reaction by adding the recombinant IDO1 enzyme to all wells except the negative control.
- Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
- Reaction Termination: Stop the reaction by adding a stopping reagent, such as trichloroacetic acid.
- Kynurenine Measurement: The product of the IDO1 reaction, N-formylkynurenine, is
  unstable. It is typically converted to kynurenine by acid hydrolysis during the termination
  step. The concentration of kynurenine is then determined by measuring the absorbance at
  321 nm using a microplate reader.
- Data Analysis: Calculate the percentage of IDO1 inhibition for each concentration of Ido-IN15 relative to the positive control. Plot the percent inhibition against the logarithm of the
  inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

## Conclusion

**Ido-IN-15** is a highly potent inhibitor of IDO1, a key enzyme in the tryptophan catabolism pathway that plays a significant role in cancer-associated immune suppression. Its subnanomolar IC50 value makes it a valuable research tool for studying the biological consequences of IDO1 inhibition and for the preclinical evaluation of this therapeutic strategy. The provided experimental protocol offers a standard method for assessing its in vitro efficacy.



Further research into the in vivo pharmacokinetics and pharmacodynamics of **Ido-IN-15** will be crucial in determining its potential for clinical development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. IDO-IN-15 Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Indoleamine 2,3-dioxygenase Wikipedia [en.wikipedia.org]
- 4. Indoleamine 2,3-dioxygenase 1 (IDO1) activity correlates with immune system abnormalities in multiple myeloma PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of IDO1 inhibitors: from bench to bedside PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ido-IN-15: A Potent Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13915228#ido-in-15-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com